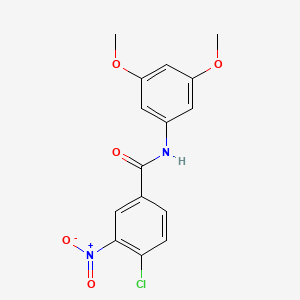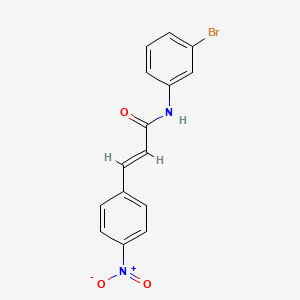
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, also known as BPA, is a synthetic compound that belongs to the category of acrylamide derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical properties.
Wirkmechanismus
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide works by binding to the active site of carbonic anhydrase IX, which is a zinc-containing enzyme. This binding prevents the enzyme from carrying out its normal function, which is to catalyze the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in the pH of the tumor microenvironment, making it more difficult for cancer cells to survive and grow.
Biochemical and Physiological Effects
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and decrease the pH of the tumor microenvironment. Additionally, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase IX. This specificity makes it a valuable tool for studying the role of this enzyme in cancer biology. However, there are also limitations to using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments. For example, it may not be effective against all types of cancer cells, and its effects may vary depending on the concentration used.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide-based therapies for cancer. Researchers are also investigating the use of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide may have applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion
In conclusion, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, or N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, is a synthetic compound that has been widely studied for its potential use in scientific research. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide a potential candidate for cancer therapy. While there are limitations to using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments, there are also a number of potential future directions for research involving this compound.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 3-bromobenzaldehyde with 4-nitrobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide. This method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of human carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-2-1-3-13(10-12)17-15(19)9-6-11-4-7-14(8-5-11)18(20)21/h1-10H,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHVCWFHCMOJMC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776687.png)
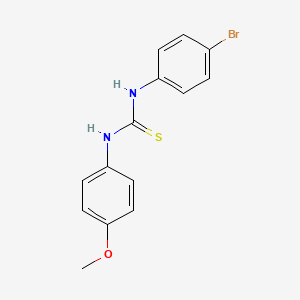
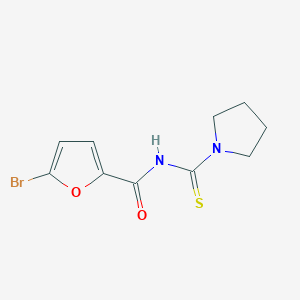
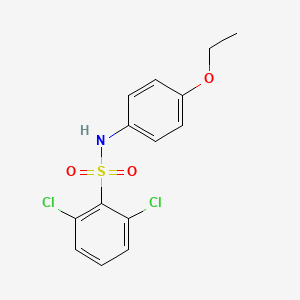
![6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5776713.png)
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B5776730.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)

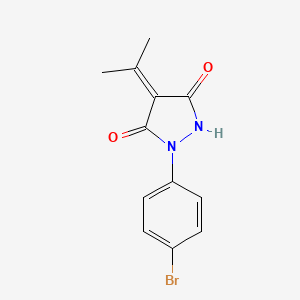
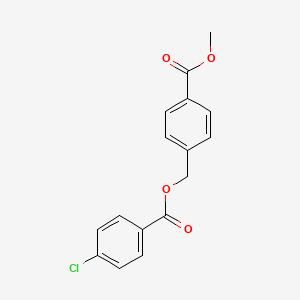
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)
